9H-Purin-6-amine, 2-chloro-9-((3-chlorophenyl)methyl)-N,N-dimethyl-
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Overview
Description
2-Chloro-9-(3-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine family It is characterized by the presence of a chlorobenzyl group and a dimethylamine group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(3-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropurine and 3-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-9-(3-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, reaction temperatures, and catalysts to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(3-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted purines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-9-(3-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-9-(3-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-(3-chlorobenzyl)-6-(2-furyl)-9H-purine: This compound has a similar structure but includes a furyl group instead of a dimethylamine group.
2-Chloro-9-(3-chlorobenzyl)-9H-purine: This compound lacks the dimethylamine group, making it structurally simpler.
Uniqueness
2-Chloro-9-(3-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of both the chlorobenzyl and dimethylamine groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various scientific applications.
Properties
CAS No. |
115204-64-3 |
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Molecular Formula |
C14H13Cl2N5 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-chloro-9-[(3-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-20(2)12-11-13(19-14(16)18-12)21(8-17-11)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
QIZMXQKZHPZNRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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